2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline is a synthetic organic compound that belongs to the class of brominated anilines. These compounds are often used in various chemical and industrial applications due to their unique properties, such as their ability to act as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline typically involves the bromination of aniline derivatives followed by the introduction of the benzoxazole moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinone derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: A simpler brominated aniline without the benzoxazole moiety.
3-(5-Isopropyl-1,3-benzoxazol-2-YL)aniline: Lacks the bromine substituents.
2,4-Dibromo-6-methylaniline: Similar structure but without the benzoxazole group.
Uniqueness
2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline is unique due to the presence of both bromine atoms and the benzoxazole moiety, which can impart distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C17H16Br2N2O |
---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
2,4-dibromo-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C17H16Br2N2O/c1-8(2)10-4-5-13-12(7-10)21-17(22-13)14-11(18)6-9(3)16(20)15(14)19/h4-8H,20H2,1-3H3 |
InChI Key |
OEVWRIRRCNOIIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)C2=NC3=C(O2)C=CC(=C3)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.